1-(3-Methoxybenzoyl)-4-phenylpiperazine
Description
1-(3-Methoxybenzoyl)-4-phenylpiperazine is a piperazine derivative characterized by a phenyl group at the 4-position of the piperazine ring and a 3-methoxybenzoyl substituent at the 1-position. This compound is of interest due to its structural versatility, which allows for modifications that influence pharmacological activity, solubility, and receptor binding.
Properties
Molecular Formula |
C18H20N2O2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(3-methoxyphenyl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C18H20N2O2/c1-22-17-9-5-6-15(14-17)18(21)20-12-10-19(11-13-20)16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3 |
InChI Key |
NVKQYRYUTSGRIY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Electron-withdrawing groups (e.g., nitro, sulfonyl) require harsher conditions (e.g., POCl₃/DMF) compared to electron-donating groups like methoxy .
- Bulky substituents (e.g., isoquinoline in KN62) necessitate multi-step purifications (HPLC, recrystallization) .
2.3. Pharmacological and Physicochemical Properties
- Solubility : The methoxy group in the target compound improves water solubility compared to nitro or sulfonyl analogs, which are more lipophilic .
- BBB Permeability : NSPP and eticlopride analogs exhibit superior BBB penetration due to sulfonyl and hydrophobic groups, respectively .
- Bioactivity :
2.4. Species and Assay-Dependent Variations
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